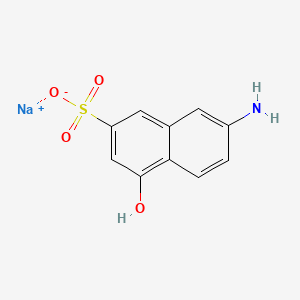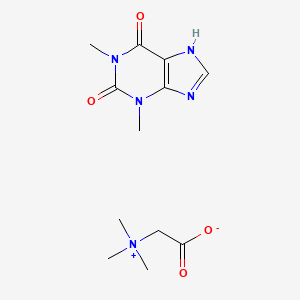
Theophylline-betaine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Theophylline-betaine is a compound formed by the cocrystallization of theophylline and betaine. . The combination of these two compounds aims to enhance the pharmacokinetic properties of theophylline.
准备方法
Synthetic Routes and Reaction Conditions: Theophylline-betaine can be synthesized through cocrystallization techniques. One common method involves dissolving theophylline and betaine in a suitable solvent, followed by slow evaporation to form cocrystals . The choice of solvent and the ratio of theophylline to betaine are crucial factors that influence the quality and yield of the cocrystals.
Industrial Production Methods: In an industrial setting, the production of this compound cocrystals can be scaled up using techniques such as solvent evaporation, slurry conversion, or mechanochemical methods . These methods ensure consistent quality and high yield, making the process economically viable for large-scale production.
化学反应分析
Types of Reactions: Theophylline-betaine undergoes various chemical reactions, including:
Oxidation: Theophylline can be oxidized to form 1,3-dimethyluric acid.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Theophylline can undergo substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products:
Oxidation: 1,3-dimethyluric acid
Substitution: Various substituted theophylline derivatives depending on the reagent used.
科学研究应用
Theophylline-betaine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study cocrystallization and its effects on solubility and stability.
Biology: Investigated for its potential to enhance the bioavailability of theophylline in biological systems.
Medicine: Explored for its therapeutic potential in treating respiratory diseases and improving drug delivery.
作用机制
Theophylline-betaine exerts its effects primarily through the inhibition of phosphodiesterase (PDE), an enzyme that breaks down cyclic adenosine monophosphate (cAMP) . By inhibiting PDE, theophylline increases the levels of cAMP, leading to smooth muscle relaxation and bronchodilation . Betaine, on the other hand, acts as a methyl donor, potentially enhancing the metabolic stability of theophylline .
相似化合物的比较
Theobromine: Another xanthine derivative with similar bronchodilator effects but less potent than theophylline.
Pentoxifylline: A methylxanthine derivative used to improve blood flow and treat muscle pain in peripheral artery disease.
Uniqueness of Theophylline-betaine: this compound stands out due to its enhanced solubility and bioavailability compared to theophylline alone . The cocrystallization with betaine not only improves the pharmacokinetic properties but also potentially reduces the side effects associated with theophylline .
属性
CAS 编号 |
17140-27-1 |
|---|---|
分子式 |
C12H19N5O4 |
分子量 |
297.31 g/mol |
IUPAC 名称 |
1,3-dimethyl-7H-purine-2,6-dione;2-(trimethylazaniumyl)acetate |
InChI |
InChI=1S/C7H8N4O2.C5H11NO2/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;1-6(2,3)4-5(7)8/h3H,1-2H3,(H,8,9);4H2,1-3H3 |
InChI 键 |
SPMFUMHTOFNWHX-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC=N2.C[N+](C)(C)CC(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


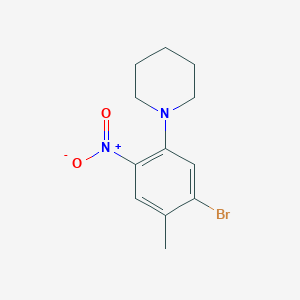
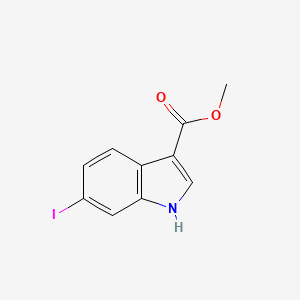
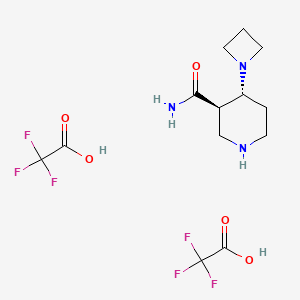
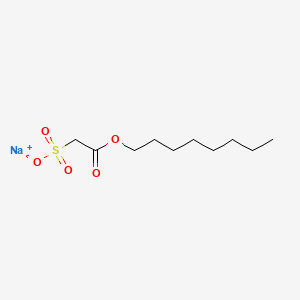
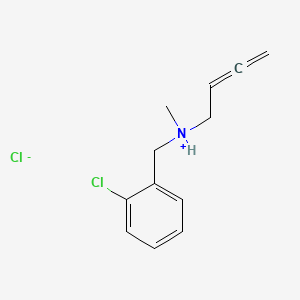
![N-tert-butyl-1-[3-[(7-ethyl-5-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)amino]propyl]piperidine-4-carboxamide](/img/structure/B13730145.png)
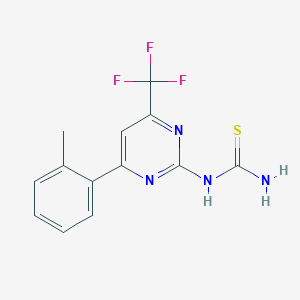
![{3-[5-(4-fluorophenyl)-2H-pyrazol-3-yl]propyl}(methyl)amine dihydrochloride](/img/structure/B13730153.png)
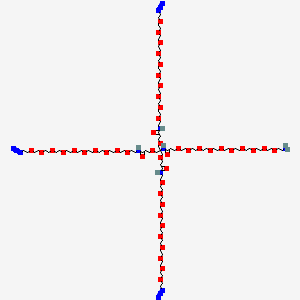

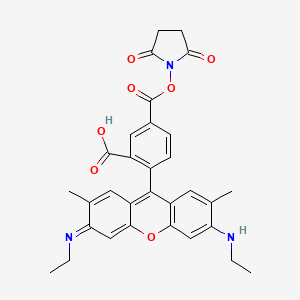
![9-Boc-3-oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid](/img/structure/B13730185.png)

